molecular formula C20H27ClN4O2 B12913452 2-Amino-5-(3-{[4-(6-chloro-5-oxohexyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one CAS No. 2499-31-2

2-Amino-5-(3-{[4-(6-chloro-5-oxohexyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one

Cat. No.: B12913452
CAS No.: 2499-31-2
M. Wt: 390.9 g/mol
InChI Key: YKQOHUMFPYEKJC-UHFFFAOYSA-N
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Description

2-Amino-5-(3-((4-(6-chloro-5-oxohexyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core, an amino group, and a chloro-substituted hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-((4-(6-chloro-5-oxohexyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Amino Group: This step often involves the use of amination reactions, where an amine is introduced to the pyrimidinone core.

    Attachment of the Chloro-Substituted Hexyl Chain: This can be done through nucleophilic substitution reactions, where a chloro-substituted hexyl halide reacts with the amino group on the pyrimidinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-((4-(6-chloro-5-oxohexyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2-Amino-5-(3-((4-(6-chloro-5-oxohexyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-((4-(6-chloro-5-oxohexyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyrimidine: A simpler analog with similar core structure but lacking the chloro-substituted hexyl chain.

    6-Chloro-2-methylpyrimidin-4(3H)-one: Another analog with a chloro group but different substitution pattern.

Uniqueness

2-Amino-5-(3-((4-(6-chloro-5-oxohexyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

2-Amino-5-(3-{[4-(6-chloro-5-oxohexyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1H)-one is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyDetails
CAS Number 2499-31-2
Molecular Formula C20H27ClN4O2
Molecular Weight 390.9 g/mol
IUPAC Name 2-amino-5-[3-[4-(6-chloro-5-oxohexyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one
InChI Key YKQOHUMFPYEKJC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may exert effects through:

  • Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity. This action is crucial for regulating metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways that affect cellular responses.

Anticancer Activity

Recent studies have indicated that this compound demonstrates significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression.

Antimicrobial Activity

The compound exhibits antimicrobial effects against various bacterial strains. In vitro assays have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Genotoxicity Studies

Genotoxicity assessments indicate that the compound may pose risks at higher concentrations. Studies have shown that it can induce DNA damage in certain cell lines, necessitating further investigation into its safety profile before clinical application .

Case Studies and Research Findings

  • Study on Anticancer Effects : A recent publication evaluated the compound's efficacy against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers .
  • Antimicrobial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Genotoxicity Assessment : Research conducted by the EPA highlighted potential genotoxic effects, suggesting that while the compound has therapeutic potential, careful consideration of dosing is essential .

Properties

CAS No.

2499-31-2

Molecular Formula

C20H27ClN4O2

Molecular Weight

390.9 g/mol

IUPAC Name

2-amino-5-[3-[4-(6-chloro-5-oxohexyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C20H27ClN4O2/c1-14-18(19(27)25-20(22)24-14)7-4-12-23-16-10-8-15(9-11-16)5-2-3-6-17(26)13-21/h8-11,23H,2-7,12-13H2,1H3,(H3,22,24,25,27)

InChI Key

YKQOHUMFPYEKJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CCCNC2=CC=C(C=C2)CCCCC(=O)CCl

Origin of Product

United States

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